molecular formula C10H13N2Na3O11P2 B1316114 Thymidine 5'-diphosphoric acid trisodium salt CAS No. 95648-78-5

Thymidine 5'-diphosphoric acid trisodium salt

Cat. No.: B1316114
CAS No.: 95648-78-5
M. Wt: 468.13 g/mol
InChI Key: HBYPEEZBYHQLDM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine 5’-diphosphoric acid trisodium salt is a nucleotide analog, specifically a diphosphate ester of thymidine. It is a crucial intermediate in the biosynthesis of deoxyribonucleic acid (DNA) and plays a significant role in various biochemical processes. The compound is characterized by its molecular formula C10H13N2Na3O11P2 and a molecular weight of 468.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine 5’-diphosphoric acid trisodium salt typically involves the phosphorylation of thymidine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: Industrial production of Thymidine 5’-diphosphoric acid trisodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Thymidine 5’-diphosphoric acid trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Thymidine 5’-diphosphoric acid trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biochemical compounds.

    Biology: Plays a crucial role in DNA replication and repair studies. It is used in experiments involving DNA synthesis and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Thymidine 5’-diphosphoric acid trisodium salt involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, facilitating the elongation of the DNA strand. The compound’s diphosphate group is essential for its recognition and binding by the polymerase enzymes.

Comparison with Similar Compounds

    Thymidine 5’-triphosphate: A triphosphate analog with similar biochemical properties but higher phosphorylation state.

    Deoxyuridine diphosphate: Another nucleotide analog with a different base (uracil instead of thymine).

    Cytidine diphosphate: A nucleotide analog with cytosine as the base.

Uniqueness: Thymidine 5’-diphosphoric acid trisodium salt is unique due to its specific role in DNA synthesis and repair. Its diphosphate group makes it a versatile intermediate in various biochemical pathways, distinguishing it from other nucleotide analogs .

Properties

IUPAC Name

trisodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYPEEZBYHQLDM-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95648-78-5
Record name Thymidine 5'-(trihydrogen diphosphate), trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.